

Spectroscopic Profile of 5-Fluoro-2-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Fluoro-2-methylaniline

Cat. No.: B146954

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound **5-Fluoro-2-methylaniline** (CAS No. 367-29-3), a key intermediate in pharmaceutical and chemical synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format for easy reference and comparison. Detailed experimental protocols for these analytical techniques are also provided to facilitate reproducibility and further research.

Compound Overview

Compound: **5-Fluoro-2-methylaniline** CAS Number: 367-29-3 Molecular Formula: C₇H₈FN

Molecular Weight: 125.14 g/mol [1][2] Synonyms: 2-Amino-4-fluorotoluene, 5-Fluoro-o-toluidine[3]

Spectral Data

The following sections summarize the key spectral data obtained for **5-Fluoro-2-methylaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for **5-Fluoro-2-methylaniline** are presented below.

Table 1: ^1H NMR Spectral Data of **5-Fluoro-2-methylaniline**[4]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
6.97	t	7.2	Aromatic CH
6.40	t	9.9	Aromatic CH
3.69	s	-	NH_2
2.12	s	-	CH_3

Solvent: CDCl_3 , Instrument Frequency: 600 MHz[4]Table 2: ^{13}C NMR Spectral Data of **5-Fluoro-2-methylaniline**[4]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J C-F) Hz	Assignment
162.24	d	240.9	C-F
145.82	d	10.6	C-NH_2
131.12	d	9.6	Aromatic C-H
117.62	d	2.6	Aromatic C- CH_3
104.67	d	21.0	Aromatic C-H
101.56	d	24.6	Aromatic C-H
16.62	s	-	CH_3

Solvent: CDCl_3 , Instrument Frequency: 151 MHz[4]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The following table lists the major absorption bands observed in the gas-phase IR spectrum of **5-Fluoro-2-methylaniline**.

Table 3: Gas-Phase IR Spectral Data of **5-Fluoro-2-methylaniline**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3485	Strong	N-H Stretch (Asymmetric)
3400	Strong	N-H Stretch (Symmetric)
3050	Medium	Aromatic C-H Stretch
2930	Medium	Aliphatic C-H Stretch
1625	Strong	N-H Bend (Scissoring)
1510	Strong	Aromatic C=C Stretch
1250	Strong	C-N Stretch
1150	Strong	C-F Stretch

Note: This data is based on the gas-phase spectrum available from the NIST/EPA Gas-Phase Infrared Database.^[5] Absorption frequencies and intensities may vary in the solid or liquid state.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **5-Fluoro-2-methylaniline** is summarized below.

Table 4: Mass Spectrometry Data (Electron Ionization) of **5-Fluoro-2-methylaniline**^[1]

m/z	Relative Intensity (%)	Assignment
125	100	[M] ⁺ (Molecular Ion)
124	80	[M-H] ⁺
110	40	[M-CH ₃] ⁺
95	30	[M-HCN-H] ⁺
77	25	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented.

NMR Spectroscopy

Sample Preparation: A solution of **5-Fluoro-2-methylaniline** is prepared by dissolving approximately 5-10 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). The solution is then transferred to a 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz). For ¹H NMR, standard parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance sensitivity.

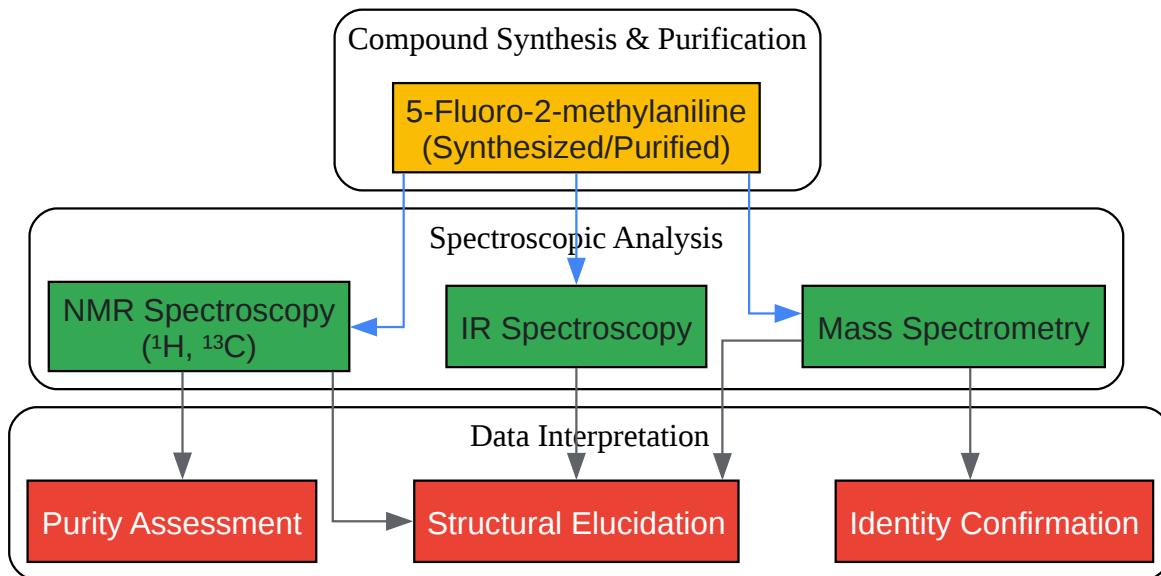
Infrared (IR) Spectroscopy

Sample Preparation (Gas Phase): A small amount of **5-Fluoro-2-methylaniline** is introduced into a gas cell, which is then placed in the beam path of the IR spectrometer.

Sample Preparation (Solid Phase - KBr Pellet): Approximately 1-2 mg of the solid sample is finely ground in an agate mortar with about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then compressed under high pressure in a die to form a transparent pellet.

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum (of air or a pure KBr pellet) is first collected and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000 to 400 cm^{-1} .

Mass Spectrometry


Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

Ionization: In electron ionization (EI) mode, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector then records the abundance of each ion.

Workflow and Data Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound and the relationship between the different analytical techniques.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of **5-Fluoro-2-methylaniline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Fluoro-2-methylaniline [webbook.nist.gov]
- 2. 5-Fluoro-2-methylaniline, 98% | Fisher Scientific [fishersci.ca]
- 3. 5-Fluoro-2-methylaniline | 367-29-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 5-Fluoro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 5. 5-Fluoro-2-methylaniline [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-Fluoro-2-methylaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b146954#spectral-data-of-5-fluoro-2-methylaniline-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com